molecular formula C15H15NO4S B2659311 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351596-48-9

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2659311
CAS No.: 1351596-48-9
M. Wt: 305.35
InChI Key: HJDRAWROJKARNN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a benzo[d][1,3]dioxole group, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the benzo[d][1,3]dioxole group. One possible method for synthesizing thiophene derivatives involves the Gewald reaction, which is a condensation reaction between a carbonyl compound, a cyano ester, and sulfur . The benzo[d][1,3]dioxole group could potentially be formed through a condensation reaction as well .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the benzo[d][1,3]dioxole group would likely contribute to the planarity of the molecule . The presence of the carboxamide group could also influence the molecule’s conformation and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring is known to participate in various reactions, including electrophilic aromatic substitution . The carboxamide group could also be involved in reactions such as hydrolysis .

Scientific Research Applications

Molecular Structure and Design

Research in molecular design, such as the study by Kumara et al. (2017), focuses on synthesizing new compounds and analyzing their crystal structures through methods like X-ray diffraction. This kind of research is foundational in understanding how modifications in chemical structure can impact molecular properties and interactions, which is crucial for drug design and material science applications (Kumara, Naveen, & Lokanath, 2017).

Pharmacological Evaluation

Compounds with specific structural motifs are often evaluated for their pharmacological potential. For instance, Mahesh et al. (2011) designed and synthesized a novel series of compounds to act as 5-HT3 receptor antagonists, evaluated for antidepressant-like activities. This demonstrates how structural analogs can be assessed for their therapeutic potential, providing a pathway for developing new treatments for various conditions (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial and Antiviral Activities

The design and synthesis of novel compounds for the evaluation of antimicrobial and antiviral activities are significant areas of research. Studies like that by Hebishy et al. (2020) involve synthesizing new compounds and testing their efficacy against viruses, such as the H5N1 influenza virus. This area of research is critical for developing new drugs to combat infectious diseases (Hebishy, Salama, & Elgemeie, 2020).

Material Science Applications

Research into novel materials, such as that conducted by Ebara, Shibasaki, & Ueda (2003), explores the synthesis of polymers and their potential applications, including photosensitive materials. Understanding how structural elements influence the physical properties of materials can lead to innovations in electronics, coatings, and other technological applications (Ebara, Shibasaki, & Ueda, 2003).

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-9-4-5-21-14(9)11(17)7-16-15(18)10-2-3-12-13(6-10)20-8-19-12/h2-6,11,17H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDRAWROJKARNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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